molecular formula C16H19N7O2 B6457242 3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2549048-56-6

3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No. B6457242
CAS RN: 2549048-56-6
M. Wt: 341.37 g/mol
InChI Key: FZBJPNHNECEWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione, also known as CPPI, is a type of heterocyclic compound that has been studied for its potential applications in scientific research. The compound has a five-membered ring structure with a nitrogen atom at the center and a cyclopropyl group at the three-position. CPPI has been found to be a useful tool for studying the biological effects of purine derivatives, such as adenosine and guanosine, and has been used in a variety of research applications.

Scientific Research Applications

3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione has been used in a variety of scientific research applications, including the study of the effects of purine derivatives on biological systems. The compound has been used to investigate the effects of adenosine and guanosine on cellular processes, including cell growth, differentiation, and apoptosis. 3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione has also been used to study the effects of purine-based drugs on gene expression and protein synthesis.

Mechanism of Action

3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione has been found to interact with purine receptors, such as adenosine and guanosine receptors, to modulate their activity. The compound has been found to bind to these receptors and activate them, leading to a variety of cellular responses. 3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione has also been found to inhibit the activity of certain enzymes involved in purine metabolism.
Biochemical and Physiological Effects
3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione has been found to have a variety of biochemical and physiological effects. The compound has been found to modulate the activity of purine receptors, leading to changes in gene expression and protein synthesis. 3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione has also been found to inhibit the activity of certain enzymes involved in purine metabolism. Finally, 3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione has been found to have anti-inflammatory and anti-cancer effects in some in vitro studies.

Advantages and Limitations for Lab Experiments

3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione has several advantages and limitations for use in laboratory experiments. One advantage is that 3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione is relatively easy to synthesize, making it a convenient tool for laboratory research. Additionally, 3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione has been found to interact with purine receptors, making it useful for studying the effects of purine derivatives on cellular processes. However, 3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione has been found to have limited bioavailability, making it difficult to study its effects in vivo.

Future Directions

Given the potential applications of 3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione in scientific research, there are a number of possible future directions for research. One potential direction is to further explore the effects of 3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione on purine receptors and their associated pathways. Additionally, further research could be conducted to investigate the effects of 3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione on gene expression and protein synthesis. Finally, further research could be conducted to investigate the potential therapeutic applications of 3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione, such as its anti-inflammatory and anti-cancer effects.

Synthesis Methods

3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione can be synthesized through a multi-step process utilizing a variety of organic reagents. The first step involves the reaction of 9-chloro-1-methyl-2-(2-nitrophenyl)purin-6-amine and N-methyl-2-piperidone in aqueous acetic acid, which yields a product with a cyclopropyl group at the three-position. This product is then reacted with ethyl chloroformate to yield 3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione.

properties

IUPAC Name

3-cyclopropyl-1-[1-(7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c24-12-7-22(16(25)23(12)11-1-2-11)10-3-5-21(6-4-10)15-13-14(18-8-17-13)19-9-20-15/h8-11H,1-7H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBJPNHNECEWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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